molecular formula C11H10F3N3O2 B13414197 Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate CAS No. 60330-12-3

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate

Cat. No.: B13414197
CAS No.: 60330-12-3
M. Wt: 273.21 g/mol
InChI Key: UGXOEWBGAICBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to the indazole ring. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-5-(trifluoromethyl)benzoic acid, the compound can be synthesized through a series of reactions involving esterification, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 3,5-Diaminobenzoic acid

Uniqueness

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

CAS No.

60330-12-3

Molecular Formula

C11H10F3N3O2

Molecular Weight

273.21 g/mol

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)indazole-1-carboxylate

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)17-8-4-3-6(11(12,13)14)5-7(8)9(15)16-17/h3-5H,2H2,1H3,(H2,15,16)

InChI Key

UGXOEWBGAICBHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.